molecular formula C19H24N2 B3042693 Imipramine-d3 CAS No. 65100-48-3

Imipramine-d3

Cat. No.: B3042693
CAS No.: 65100-48-3
M. Wt: 283.4 g/mol
InChI Key: BCGWQEUPMDMJNV-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imipramine-d3 is a deuterated form of imipramine, a tricyclic antidepressant primarily used in the treatment of depression and enuresis (bed-wetting). The deuterium atoms in this compound replace three hydrogen atoms, making it useful as an internal standard in various analytical applications, particularly in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imipramine-d3 involves the incorporation of deuterium atoms into the imipramine molecule. This can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Imipramine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Imipramine-d3, like imipramine, works by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood regulation. This compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . Additionally, it blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its specific use as an internal standard in analytical applications, providing accurate quantification of imipramine levels in various biological samples.

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWQEUPMDMJNV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65100-48-3
Record name Imipramine-D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065100483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIPRAMINE-D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGL972JTP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imipramine-d3
Reactant of Route 2
Reactant of Route 2
Imipramine-d3
Reactant of Route 3
Reactant of Route 3
Imipramine-d3
Reactant of Route 4
Reactant of Route 4
Imipramine-d3
Reactant of Route 5
Reactant of Route 5
Imipramine-d3
Reactant of Route 6
Reactant of Route 6
Imipramine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.